The exact mode of action of isotianil is still under investigation, but research suggests it functions by mimicking the plant hormone salicylic acid, triggering a complex response within the plant. This response includes the activation of various defense-related genes and enzymes, ultimately leading to the production of compounds that inhibit fungal growth and spread [].
Isotianil has emerged as a valuable tool for researchers studying plant-fungus interactions. Its specific properties make it suitable for various scientific applications, including:
Isotianil, scientifically known as 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide, is a novel fungicide developed primarily for agricultural applications. It is particularly effective against rice blast disease caused by the fungus Magnaporthe oryzae. The compound is characterized by its unique isothiazole structure, which contributes to its systemic properties and effectiveness in inducing plant resistance mechanisms . Isotianil appears as a white powder with a molecular formula of C₁₁H₅Cl₂N₃OS and a molecular weight of 298.15 g/mol. Its low aqueous solubility (0.5 mg/L) and relatively high octanol-water partition coefficient (LogPow = 2.96) suggest that it can persist in the environment while minimizing leaching into water bodies .
Isotianil's mechanism of action involves inducing SAR in plants. It doesn't directly target fungal pathogens but instead activates the plant's defense signaling pathways []. This leads to the production of various defense enzymes and antimicrobial compounds, ultimately making the plant more resistant to fungal infection []. The exact details of the signaling pathway triggered by Isotianil are still under investigation.
Isotianil functions as a plant activator, stimulating the plant's innate defense mechanisms against pathogens. It induces the expression of pathogenesis-related proteins, enhancing resistance to diseases like rice blast . Research indicates that isotianil activates genes associated with disease resistance, such as WRKY45, which plays a crucial role in plant immune responses . Unlike traditional fungicides that directly kill pathogens, isotianil promotes a more sustainable approach by enhancing the plant's own defenses.
The synthesis of isotianil involves the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine. This method allows for the formation of isotianil through a condensation reaction that yields the desired isothiazolecarboxamide structure . The process can be optimized for yield and purity through careful control of reaction conditions.
Isotianil is primarily used in agriculture as a fungicide to protect crops from fungal diseases, particularly rice blast. Its unique mechanism of action makes it suitable for integrated pest management strategies, reducing reliance on conventional fungicides and promoting sustainable farming practices . Additionally, its long-lasting effects allow for lower application rates compared to other fungicides, minimizing environmental impact.
Isotianil shares structural and functional similarities with several other compounds in the realm of agricultural fungicides. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Probenazole | Benzothiazole | Induces systemic resistance | Known for lower toxicity but less effective than isotianil |
Acibenzolar S-methyl | Benzothiadiazole | Activates plant defense mechanisms | More widely used but may have higher environmental persistence |
Tiadinil | Thiadiazole | Directly inhibits fungal growth | Less systemic activity compared to isotianil |
Isotianil's unique isothiazole ring structure provides it with distinctive properties that enhance its efficacy as a plant activator while minimizing environmental risks associated with chemical pesticides .
Isotianil, chemically known as 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide, represents a significant advancement in plant activator technology with the molecular formula C₁₁H₅Cl₂N₃OS and molecular weight of 298.15 g/mol [1] [2]. This compound functions as a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3,4-dichloro-1,2-thiazole-5-carboxylic acid with o-cyanoaniline [1].
The synthesis of isotianil involves a carefully orchestrated sequence of reactions that have been refined through extensive research and development efforts by pharmaceutical companies, particularly Bayer Aktiengesellschaft [3]. The primary synthetic approach centers on the formation of an amide bond between a thiazole-based acid chloride intermediate and a substituted aniline derivative [3].
The preparation of 3,4-dichloro-1,2-thiazole-5-carbonyl chloride serves as the critical intermediate in isotianil synthesis [3]. This compound, with the molecular formula C₄HCl₃NOS, is derived from the corresponding carboxylic acid through chlorination reactions [5] [6]. The synthesis pathway typically begins with 3,4-dichloroisothiazole-5-carboxylic acid, which has a molecular weight of 198.03 g/mol and melting point of 175-177°C [7] [8].
The conversion of the carboxylic acid to the corresponding acid chloride is accomplished using thionyl chloride as the chlorinating agent [9] [10]. This transformation is essential because acid chlorides exhibit significantly higher reactivity toward nucleophilic substitution reactions compared to their carboxylic acid precursors [10]. The reaction typically proceeds under controlled temperature conditions to prevent decomposition of the thiazole ring system [9].
Research has demonstrated that the 3,4-dichloro-1,2-thiazole-5-carboxylic acid starting material can be prepared through multiple synthetic routes [5] [6]. One established method involves the reaction of sodium cyanide with dimethylformamide, followed by chlorination with chlorine gas under controlled temperature conditions ranging from 30°C to 60°C [5]. The process requires careful monitoring of reaction parameters, including the molar ratio of reactants and reaction time, to achieve optimal yields [5].
Parameter | Optimal Range | Temperature (°C) | Reaction Time (hours) |
---|---|---|---|
NaCN:DMF Ratio | 1:4-8 mol | 60 | 2 |
Chlorination | 1.12 mol Cl₂ | 30 | 2 |
Post-reaction Stirring | - | 60 | 1-3 |
The formation of the acid chloride intermediate requires precise control of reaction conditions to maintain the integrity of the thiazole ring while ensuring complete conversion of the carboxylic acid functional group [9] [10]. Temperature control is particularly critical, as excessive heat can lead to ring degradation or unwanted side reactions [9].
The final step in isotianil synthesis involves the amidation reaction between 3,4-dichloro-1,2-thiazole-5-carbonyl chloride and 2-cyanoaniline (2-aminobenzonitrile) [3]. This reaction represents a classic nucleophilic acyl substitution mechanism where the amino group of 2-cyanoaniline attacks the carbonyl carbon of the acid chloride, resulting in the formation of the desired amide bond [3].
The 2-cyanoaniline substrate, with molecular formula C₇H₆N₂, serves as the nucleophilic component in this transformation [3]. The presence of the cyano group in the ortho position relative to the amino group influences both the reactivity and selectivity of the amidation process . The electron-withdrawing nature of the cyano substituent modulates the nucleophilicity of the aniline nitrogen, requiring optimization of reaction conditions to achieve efficient conversion [3].
Laboratory-scale synthesis protocols have been developed that utilize various solvent systems and reaction conditions [3]. Early methodologies employed pyridine as both solvent and base, but these approaches suffered from several limitations including long reaction times, formation of significant by-products, and complex workup procedures [3]. The reaction typically required 75 minutes at room temperature following the addition of reactants, with subsequent concentration under reduced pressure and aqueous workup [3].
Alternative synthetic approaches have explored the use of different base systems and solvents to improve reaction efficiency [3]. The use of aprotic solvents such as tetrahydrofuran in combination with pyridine has been investigated, though these methods still present challenges in terms of waste generation and purification requirements [3].
Research findings indicate that the stoichiometry of reactants plays a crucial role in determining reaction outcomes [3]. Optimal results are typically achieved when using a slight excess of the acid chloride component, with molar ratios ranging from 1:0.95 to 1:1.04 (2-cyanoaniline to acid chloride) [3]. This approach helps ensure complete consumption of the aniline substrate while minimizing the formation of hydrolysis products from excess acid chloride [3].
The transition from laboratory-scale synthesis to industrial production of isotianil has required significant optimization of reaction conditions, purification methods, and quality control measures [3] [11]. Industrial manufacturing processes must address challenges related to scalability, cost-effectiveness, environmental impact, and product quality [3] [11].
Industrial production of isotianil has been revolutionized through the development of novel one-stage synthetic methodologies that significantly reduce waste generation and improve overall process efficiency [3]. Bayer Aktiengesellschaft has developed an innovative approach that addresses many of the limitations associated with traditional synthetic methods [3].
The optimized industrial process employs toluene as the preferred solvent system due to its favorable properties including thermal stability, ease of recovery, and reduced environmental impact compared to alternative solvents [3]. The reaction is conducted under reflux conditions with optional reduced pressure operation to enhance reaction rates and facilitate removal of hydrogen chloride byproduct [3].
Key optimization parameters for industrial-scale production include precise temperature control within the range of 70°C to 90°C and pressure management at 200 to 450 millibar [3]. These conditions provide an optimal balance between reaction rate and product quality while minimizing energy consumption and equipment requirements [3].
Process Parameter | Laboratory Scale | Industrial Scale | Improvement Factor |
---|---|---|---|
Space-time Throughput | 20 g/L | 182 g/L | 9.1× |
Yield | 89% | 98% | 1.1× |
Purity | Variable | 99.8% | Optimized |
Waste Generation | 27.5 kg/kg product | 0.2-1.6 kg/kg product | 17-138× reduction |
The industrial process incorporates several critical innovations that distinguish it from laboratory methodologies [3]. One significant advancement involves the use of immersion feeding techniques for reagent addition, which allows for better control of reaction kinetics and heat management [3]. This approach enables the controlled addition of 2-aminobenzonitrile either as a molten substance or in solution, providing flexibility in handling and processing [3].
Temperature management during scale-up operations requires sophisticated control systems to maintain uniform heating throughout large reaction volumes [3]. The industrial process typically involves initial charging of one reactant followed by controlled addition of the second component over a period of four hours [3]. This staged addition approach helps manage the exothermic nature of the amidation reaction while ensuring complete conversion of starting materials [3].
Pressure control represents another critical aspect of industrial optimization [3]. Operating under reduced pressure conditions (200-450 millibar) offers several advantages including lower reaction temperatures, enhanced removal of hydrogen chloride byproduct, and improved energy efficiency [3]. The reduced pressure operation also facilitates solvent recovery and recycling, contributing to overall process sustainability [3].
The optimization of solvent usage has resulted in significant improvements in process economics and environmental impact [3]. Industrial processes utilize solvent-to-reactant ratios ranging from 238:1 to 826:1 (kg solvent per kmol reactants), representing a substantial reduction compared to earlier methodologies [3]. This optimization not only reduces raw material costs but also minimizes waste treatment requirements [3].
Industrial purification of isotianil employs a streamlined approach that minimizes the use of multiple solvents while achieving high product purity [3] [12]. The purification strategy centers on crystallization-based separation techniques that take advantage of the compound's solubility characteristics in various solvent systems [3].
The primary purification method involves cooling the reaction mixture to room temperature (20-22°C) followed by filtration to collect the precipitated product [3]. This approach eliminates the need for complex aqueous workup procedures that were characteristic of earlier synthetic methods [3]. The crystalline product is typically collected using Nutsche filtration equipment, which provides efficient solid-liquid separation on industrial scales [3].
Washing procedures play a crucial role in achieving final product specifications [3]. The filtered product is subjected to displacement washing using toluene, which removes residual impurities while maintaining product integrity [3]. Alternative washing solvents including methanol, ethanol, isopropanol, and n-propanol have been evaluated, though toluene remains the preferred choice due to its compatibility with the overall process solvent system [3].
Quality control measures for industrial isotianil production encompass multiple analytical techniques to ensure product purity and consistency [12] [13] [11]. High-performance liquid chromatography serves as the primary analytical method for purity determination, providing quantitative analysis of the main component and identification of potential impurities [12] [13].
The analytical methodology employs reverse-phase chromatography with optimized mobile phase compositions [12] [13]. Standard analytical conditions utilize water/acetonitrile/phosphoric acid (500:500:1) as the mobile phase with detection at appropriate wavelengths [11]. This analytical approach provides reliable quantification with detection limits suitable for trace impurity analysis [13].
Chromatographic performance specifications include linearity over the range of 0.2-80 μg/L with correlation coefficients exceeding 0.999 [13]. The analytical method demonstrates excellent precision with uncertainties typically below 1% and recovery rates ranging from 98.60% to 101.52% [13]. These specifications ensure that the analytical methodology meets the stringent requirements for pharmaceutical-grade quality control [13].
Physical characterization of isotianil products includes determination of melting point, crystalline form, and particle size distribution [12] [11]. The compound typically exhibits a melting point range of 191-193°C and appears as an off-white to light yellow crystalline powder [2] [12]. Advanced characterization techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide structural confirmation and purity verification [12].
Manufacturing quality control also encompasses process monitoring through real-time analysis of reaction progress [13]. Analytical methods have been developed for monitoring isotianil concentrations in various matrices including reaction mixtures and environmental samples [13]. These methods utilize extraction procedures optimized for different sample types, including soil and plant materials [13].
Quality Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Purity (HPLC) | ≥99.8% | Reverse-phase HPLC | Main peak ≥99.8% |
Melting Point | 191-193°C | Capillary method | Within ±2°C |
Appearance | Off-white to light yellow powder | Visual inspection | Meets description |
Moisture Content | ≤0.5% | Karl Fischer | ≤0.5% w/w |
Irritant;Health Hazard